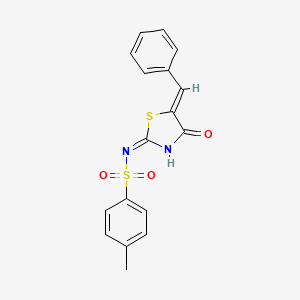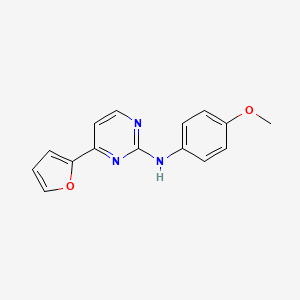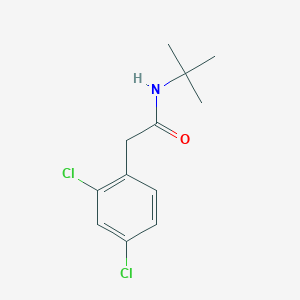
N-(5-benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide, also known as BZM055, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in treating cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-(5-benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in cells. This compound has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators. This compound also activates the p53 pathway, a tumor suppressor pathway that induces apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound induces apoptosis by activating caspases, a family of enzymes that play a crucial role in programmed cell death. This compound also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.
In inflammation, this compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound also inhibits the activation of NF-kappaB, a transcription factor that plays a crucial role in the regulation of inflammation.
In neurodegenerative disorders, this compound inhibits the aggregation of beta-amyloid, a protein that forms plaques in the brain of Alzheimer's patients. This compound also protects neurons from oxidative stress and reduces neuroinflammation.
Advantages and Limitations for Lab Experiments
N-(5-benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has been extensively studied in vitro and in vivo, and its therapeutic potential has been demonstrated in various disease models.
However, there are also some limitations to using this compound in lab experiments. This compound has poor solubility in water, which can limit its bioavailability. This compound also has low cell permeability, which can limit its effectiveness in cell-based assays.
Future Directions
There are several future directions for the study of N-(5-benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide. One potential direction is the development of more potent and selective analogs of this compound. Another direction is the evaluation of this compound in combination with other therapeutic agents for the treatment of cancer, inflammation, and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound and to develop more effective analogs for the treatment of various diseases.
Synthesis Methods
The synthesis of N-(5-benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide involves the condensation of 2-aminothiazole with benzaldehyde followed by the reaction with 4-methylbenzenesulfonyl chloride. The final product is obtained after purification by column chromatography. The purity and yield of the compound can be determined by various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Scientific Research Applications
N-(5-benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. This compound exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound also inhibits the activation of NF-kappaB, a transcription factor that plays a crucial role in the regulation of inflammation.
In neurodegenerative disorders such as Alzheimer's disease, this compound has been shown to inhibit the aggregation of beta-amyloid, a protein that forms plaques in the brain of Alzheimer's patients. This compound also protects neurons from oxidative stress and reduces neuroinflammation.
Properties
IUPAC Name |
(NE)-N-[(5Z)-5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c1-12-7-9-14(10-8-12)24(21,22)19-17-18-16(20)15(23-17)11-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJNUABGJUASJP-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2NC(=O)C(=CC3=CC=CC=C3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\NC(=O)/C(=C/C3=CC=CC=C3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6043435.png)
![N-(4-methoxy-2-methylphenyl)-N'-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}urea](/img/structure/B6043458.png)

![2-(2-methoxyethyl)-1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B6043466.png)

![1-[(2-methyltetrahydro-2-furanyl)carbonyl]-4-[4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B6043480.png)

![ethyl 1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6043495.png)

![3-({3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}thio)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B6043509.png)
![2-(1,3-benzodioxol-5-yl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methoxyquinoline](/img/structure/B6043530.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6043536.png)

![2-{1-methyl-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6043553.png)
